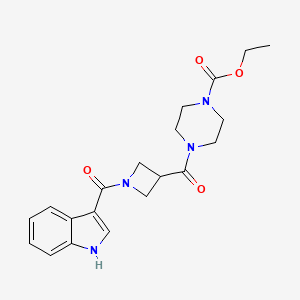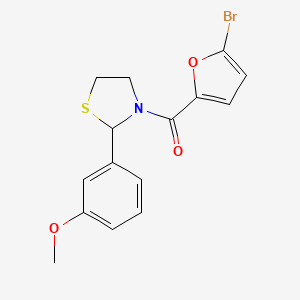
(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a chemical compound with a molecular formula of C15H14BrNO3S and a molecular weight of 368.25. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromofuran, methoxyphenyl, and thiazolidinyl functional groups. The presence of these groups contributes to its unique chemical and biological properties.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated methods for synthesizing derivatives related to (5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, focusing on their structural characterization and potential biological applications. For instance, the synthesis and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols have been explored, showing that these compounds, characterized by mass spectrometry and NMR spectroscopy, exhibit good inhibitory abilities on Hep-G2 cells, indicating their potential in cancer treatment research (Nguyễn Tiến Công et al., 2020).
Antimicrobial and Antioxidant Studies
Another study focused on the synthesis, antimicrobial, antioxidant, and docking studies of derivatives, revealing that these compounds exhibit significant antibacterial activity and free radical scavenging activity. This suggests their potential for use in developing new antimicrobial and antioxidant agents (S. Rashmi et al., 2014).
Reaction Mechanisms and Kinetic Studies
Further research into the reactions of substituted hydroxybenzofurans has provided insights into the bromination and nitration of such compounds, offering valuable information on their chemical reactivity and potential for further modification (O. Hishmat & A. Rahman, 1973).
Biological Evaluation for Therapeutic Applications
There have also been studies on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showing their inhibitory potencies against human isoforms of carbonic anhydrase, which could have implications for the treatment of conditions like glaucoma and epilepsy (Yusuf Akbaba et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
Without specific studies on “(5-Bromofuran-2-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, it’s difficult to determine its exact mode of action. Thiazolidine derivatives are known to interact with various biological targets .
Biochemical Pathways
Thiazolidine derivatives have been found to possess antitumor, antimicrobial, and anti-inflammatory properties, among others , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been found to possess varied biological properties .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-19-11-4-2-3-10(9-11)15-17(7-8-21-15)14(18)12-5-6-13(16)20-12/h2-6,9,15H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBRMWJLCXYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

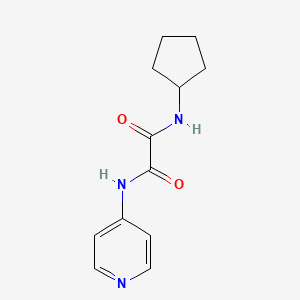
![1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2720433.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2720435.png)
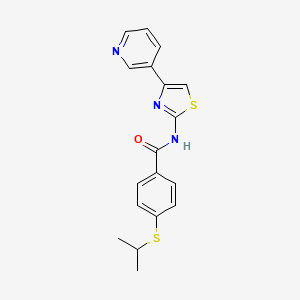
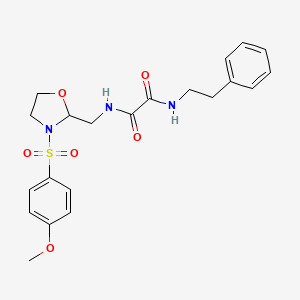
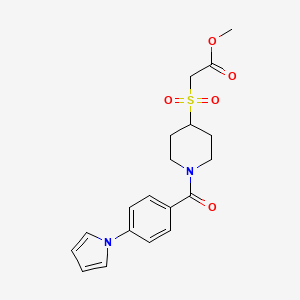
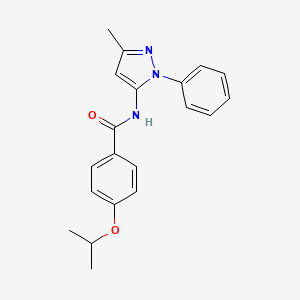
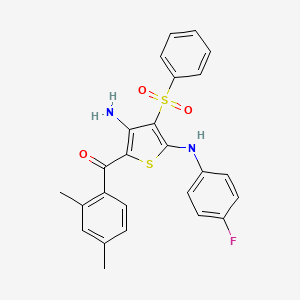
![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)
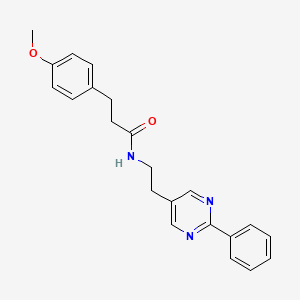
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
